Cas no 120851-46-9 (Cirramycin A1,4'-O-[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]- (9CI))

Cirramycin A1,4'-O-[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]- (9CI) structure
120851-46-9 structure
Product Name:Cirramycin A1,4'-O-[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]- (9CI)
CAS-nummer:120851-46-9
MF:C37H61NO12
MW:711.879752874374
CID:153229
PubChem ID:6440083
Update Time:2025-04-19

Cirramycin A1,4'-O-[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cirramycin A1,4'-O-[(2S,5R,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]- (9CI)
    • 2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-1
    • cirramycin F2
    • (14E)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,6-dideoxy-3-(dimethylamino)-4-O-[(2R,5R,6S)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]hexopyranoside
    • Cirramycin A1, 4'-O-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-, (4'(2S,5R,6S))-
    • Cirramycin F-2
    • 120851-46-9
    • 2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • CHEBI:221885
    • Antibiotic A 6888C
    • Cirramycin F1
    • Cirramycin F-1
    • Inchi: 1S/C37H61NO12/c1-10-28-21(4)35-37(7,50-35)15-13-25(40)19(2)17-24(14-16-39)33(20(3)27(42)18-29(43)47-28)49-36-32(44)31(38(8)9)34(23(6)46-36)48-30-12-11-26(41)22(5)45-30/h13,15-16,19-24,26-28,30-36,41-42,44H,10-12,14,17-18H2,1-9H3/b15-13+/t19?,20?,21?,22-,23?,24?,26+,27?,28?,30+,31?,32?,33?,34?,35?,36?,37?/m0/s1
    • InChI-sleutel: SAOQQRXVSNNARU-HXDONHASSA-N
    • LACHT: O1C2(C=CC(C(C)CC(CC=O)C(C(C)C(CC(=O)OC(CC)C(C)C12)O)OC1C(C(C(C(C)O1)O[C@@H]1CC[C@H]([C@H](C)O1)O)N(C)C)O)=O)C |t:2|

Berekende eigenschappen

  • Exacte massa: 711.41953
  • Monoisotopische massa: 711.41937638g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1180
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 174Ų

Experimentele eigenschappen

  • PSA: 173.82
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD